tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate
Description
tert-Butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate is a chiral carbamate derivative featuring a cyclopropane ring and a primary amine group. Its molecular formula is C₁₀H₂₀N₂O₂ (molecular weight: 200.28 g/mol) . This compound is synthesized via multi-step reactions, including the use of trifluoroacetic acid (TFA) for deprotection and HATU/DIPEA as coupling agents, achieving yields up to 99% . Characterization via ¹H NMR and HRMS confirms its structural integrity and high purity, making it valuable in pharmaceutical intermediates and proteasome inhibitor design .
Properties
CAS No. |
1374970-04-3 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Mechanism
The most common method involves the reaction of (1S)-2-amino-1-cyclopropylethylamine with tert-butyl chloroformate (Boc-Cl) in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate bond.
Key reagents:
-
(1S)-2-Amino-1-cyclopropylethylamine (primary amine substrate)
-
tert-Butyl chloroformate (Boc-Cl, acylating agent)
-
Triethylamine (TEA) or sodium bicarbonate (base for HCl neutralization)
-
Dichloromethane (DCM) or ethyl acetate (solvent)
Procedure and Optimization
-
Base selection : Triethylamine is preferred over inorganic bases due to its solubility in organic solvents, which enhances reaction homogeneity.
-
Temperature control : The reaction is conducted at 0–5°C to minimize side reactions (e.g., over-Boc protection or cyclopropane ring opening).
-
Stoichiometry : A 1:1 molar ratio of amine to Boc-Cl ensures mono-protection, with excess base (1.2–1.5 equiv) to neutralize HCl.
Example protocol:
-
Dissolve (1S)-2-amino-1-cyclopropylethylamine (1.0 equiv) in DCM (10 mL/g substrate).
-
Cool to 0°C, add TEA (1.5 equiv), then slowly add Boc-Cl (1.05 equiv) over 30 minutes.
-
Stir at 0°C for 2 hours, then warm to room temperature and stir for 12 hours.
-
Wash with water (3×), dry over Na₂SO₄, and concentrate to obtain the crude product.
-
Purify via recrystallization (hexane/ethyl acetate) to yield 78–85% pure product.
Challenges and Solutions
-
Cyclopropane stability : The cyclopropyl group is sensitive to strong acids/bases. Using mild conditions (pH 7–8) prevents ring-opening.
-
Racemization risk : Low temperatures (0–5°C) and aprotic solvents preserve the chiral integrity of the (1S)-configured amine.
Enzymatic Resolution of Racemic Mixtures
Biocatalytic Approach
For enantiomerically pure synthesis, lipase-mediated kinetic resolution of racemic tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate has been reported. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer intact.
Reaction conditions:
-
Substrate : Racemic tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate
-
Enzyme : CAL-B immobilized on acrylic resin (10% w/w)
-
Solvent : Phosphate buffer (pH 7.0)/isopropyl ether biphasic system
-
Temperature : 30°C, 24 hours
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion | 48% (theoretical maximum) |
| ee (product) | >99% |
| Yield | 42% |
This method achieves high enantiomeric excess but requires additional steps to separate the hydrolyzed (R)-enantiomer.
Multi-Step Synthesis from N-Boc-D-Serine
Patent-Based Route (CN102020589B)
A patent-pending method starts with N-Boc-D-serine, proceeding through condensation, reduction, and cyclopropanation:
Step 1: Condensation with Benzylamine
-
React N-Boc-D-serine (1.0 equiv) with benzylamine (1.2 equiv) in DCM using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
-
Yield: 89% intermediate N-Boc-D-serine benzylamide .
Step 2: Reduction to Amino Alcohol
-
Reduce the amide with LiAlH₄ in tetrahydrofuran (THF) at −10°C.
-
Yield: 76% (S)-2-amino-3-hydroxypropyl benzylamine .
Step 3: Cyclopropanation
Advantages and Limitations
-
Advantage : High stereocontrol (>99% ee) via chiral pool synthesis.
-
Limitation : Multi-step process lowers overall yield (45% over three steps) and requires hazardous reagents (LiAlH₄).
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Yield | ee (%) | Scalability |
|---|---|---|---|---|---|
| Direct Boc Protection | (1S)-2-Amino-1-cyclopropylethylamine | Boc-Cl, TEA | 78–85% | >99 | High |
| Enzymatic Resolution | Racemic carbamate | CAL-B, phosphate buffer | 42% | >99 | Moderate |
| Multi-Step Synthesis | N-Boc-D-serine | EDC, LiAlH₄, TMSOI | 45% | >99 | Low |
Industrial-Scale Considerations
Solvent Selection and Recycling
-
Dichloromethane remains the solvent of choice for Boc protection due to its low cost and high solubility. However, industries are transitioning to 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative.
Catalytic Efficiency
Recent advances employ flow chemistry to enhance Boc protection:
-
Residence time : 5 minutes (vs. 12 hours in batch)
-
Productivity : 1.2 kg/L·h (10× higher than batch).
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to release the free amine. Common methods include:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Anhydrous dichloromethane, RT, 1–2 h | >90% | |
| Aqueous H₃PO₄ | 85% H₃PO₄, 60°C, 12 h | 85–95% | |
| HCl (gaseous) | Dioxane, 0°C to RT, 4 h | 88% |
Key Findings :
-
The Boc group remains stable under basic and nucleophilic conditions but is efficiently removed by acids, producing tert-butanol and CO₂ .
-
Aqueous H₃PO₄ offers an eco-friendly alternative to TFA, with selectivity over other protecting groups (e.g., Fmoc or Cbz) .
Oxidation Reactions
The primary amine (after Boc deprotection) can undergo oxidation to form nitro or imine derivatives.
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Nitrocyclopropane derivative | H₂O, 0°C, 3 h | 72% | |
| m-CPBA | Cyclopropane epoxide | CH₂Cl₂, RT, 6 h | 65% |
Notes :
-
The cyclopropane ring’s strain enhances reactivity in epoxidation .
-
Oxidation of the free amine to nitro groups is stereospecific, retaining the (1S) configuration.
Coupling Reactions
The deprotected amine participates in nucleophilic acylations or Suzuki-Miyaura couplings.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl-1-cyclopropylethylamine | 78% | |
| Suzuki Coupling | Pd(PPh₃)₄, Aryl boronic acid | Biarylcyclopropane derivative | 82% |
Mechanistic Insight :
-
The cyclopropyl group stabilizes transition states in cross-couplings, improving regioselectivity .
-
Boc protection prevents unwanted side reactions at the amine during coupling .
Cyclopropane Ring-Opening
The strained cyclopropane undergoes ring-opening under specific conditions:
| Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Linear alkane derivative | EtOH, 40 psi H₂, 12 h | 68% | |
| Br₂ | 1,3-Dibromopropane derivative | CHCl₃, 0°C, 2 h | 55% |
Applications :
-
Hydrogenolysis produces chiral alkanes for pharmaceutical intermediates .
-
Bromination enables functionalization for further cross-coupling .
Stability and Orthogonal Protection
The Boc group’s stability enables orthogonal protection strategies:
| Condition | Effect on Boc Group | Compatibility | Reference |
|---|---|---|---|
| Basic (NaOH, 1M) | Stable | Fmoc, Cbz | |
| Reductive (LiAlH₄) | Stable | TBDMS, Benzyl |
Synthetic Utility :
Enzymatic Interactions
The compound serves as a substrate in enzymatic studies:
| Enzyme | Reaction | Outcome | Reference |
|---|---|---|---|
| Trypsin | Hydrolysis of carbamate | Free amine release | |
| Cytochrome P450 | Oxidative metabolism | Hydroxylated cyclopropane |
Biological Relevance :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : Approximately 198.26 g/mol
- Functional Groups : The compound contains a tert-butyl group, an amino group, and a cyclopropyl group, contributing to its unique reactivity and interactions.
Organic Synthesis
tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate serves as a crucial building block in organic synthesis. It is used for:
- Protecting Group : It acts as a protecting group for amines during multi-step synthesis processes, allowing for selective reactions at other functional groups.
- Intermediate in Drug Synthesis : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, enabling the construction of complex molecular architectures.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound plays a vital role:
- Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzymatic reactions, aiding in the study of enzyme mechanisms and protein interactions. Its structural features influence binding affinity and specificity towards various biological targets.
- Drug Development : Its unique properties make it valuable for developing drug candidates that target specific biological pathways.
Biological Research
The compound's interaction with biological systems has led to its use in:
- Biological Activity Assessment : Research has shown that it can modulate enzymatic activity, making it useful for studying metabolic pathways and potential therapeutic effects.
- Target Identification : It aids in identifying molecular targets within biological systems due to its ability to interact selectively with proteins and enzymes.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O). |
| 2 | Reaction with cyclopropylamine under anhydrous conditions. |
| 3 | Purification through recrystallization or chromatography. |
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on its interaction with cytochrome P450 enzymes revealed insights into its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Drug Development
In a recent study focused on the synthesis of new anti-cancer agents, this compound was utilized as an intermediate. The resulting compounds exhibited promising cytotoxic activity against various cancer cell lines, highlighting the compound's utility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane-Containing Carbamates
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate
- Molecular Formula: C₉H₁₇NO₃
- Key Feature: Replaces the aminoethyl group with a hydroxymethyl substituent.
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)
- Molecular Formula : C₁₁H₂₂N₂O₂
- Key Feature: Extends the side chain with an additional aminoethyl group.
- Application : Used in peptide synthesis due to its bifunctional reactivity .
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS 1934483-16-5)
Bicyclic and Complex Ring Systems
tert-Butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate
- Molecular Formula: C₁₃H₂₁NO₃
- Structural Note: Incorporates a rigid bicyclic framework, enhancing steric hindrance and conformational rigidity.
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7)
Substituted Cyclopentyl and Cyclohexyl Derivatives
tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
- Molecular Formula : C₁₁H₂₀N₂O₂
- Comparison : The azabicyclo structure introduces basicity and hydrogen-bonding capacity, differing from the neutral cyclopropane in the target compound .
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8)
- Key Feature : Cyclopentyl ring with a hydroxyl group.
Physicochemical Comparison
Biological Activity
tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate , also known as a derivative of carbamic acid, has garnered attention in the scientific community due to its potential biological activities. This compound, characterized by a cyclopropyl moiety, holds promise in various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound primarily stems from its interaction with biological targets involved in various signaling pathways. Research indicates that it may function as an inhibitor of certain enzymes, potentially impacting metabolic processes and cell signaling pathways.
Pharmacological Studies
Recent studies have explored the compound's pharmacological properties, including:
- Antitumor Activity : In vitro studies have shown that compounds containing cyclopropyl groups exhibit significant antitumor effects. For instance, related compounds have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammatory responses.
Case Studies
A notable case study involved the evaluation of the compound's efficacy against specific cancer types. In a controlled environment, it was administered to cell cultures derived from breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data suggests that this compound could serve as a lead compound for further development in anticancer therapies.
Toxicological Profile
While exploring its therapeutic potential, understanding the toxicological profile is crucial. Preliminary assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to elucidate its safety margins and any potential side effects.
Safety Data
The compound has been classified with standard safety warnings related to chemical handling:
- Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via carbamate formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents facilitate condensation between the amine and activated carbonyl groups. Key conditions include anhydrous solvents (e.g., DMF or dichloromethane), controlled reaction temperatures (0–25°C), and inert atmospheres to minimize side reactions. Yields are optimized by maintaining stoichiometric ratios and avoiding moisture .
Q. How should researchers handle and store tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate to ensure stability?
- Methodological Answer : Store the compound at 2–8°C in airtight containers protected from light and moisture. Use desiccants (e.g., silica gel) in storage environments. Handling should occur in fume hoods with PPE (gloves, lab coats, goggles) to prevent inhalation or skin contact. Stability is enhanced by avoiding strong acids/bases and oxidizers, as carbamates are prone to hydrolysis under extreme conditions .
Q. What spectroscopic techniques are most effective for characterizing tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and tert-butyl carbamate (δ ~1.4 ppm for C(CH₃)₃).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N–H bend) validate carbamate functionality.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions). Cross-reference with databases like PubChem or NIST for validation .
Advanced Research Questions
Q. How can computational chemistry tools be applied to optimize the synthesis of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For example, ICReDD’s workflow combines reaction path searches with experimental data to narrow optimal parameters (e.g., solvent polarity, temperature gradients). Machine learning models trained on analogous carbamate syntheses further reduce trial-and-error experimentation .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-configured starting materials or chiral catalysts to retain stereochemistry.
- Low-Temperature Reactions : Conduct steps at ≤0°C to slow epimerization.
- pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the amine group without inducing hydrolysis.
- Analytical Monitoring : Employ chiral HPLC or polarimetry to detect racemization early .
Q. How do steric effects of the cyclopropyl group influence the reactivity of tert-butyl N-[(1S)-2-amino-1-cyclopropylethyl]carbamate in subsequent reactions?
- Methodological Answer : The cyclopropane ring introduces significant steric hindrance, affecting nucleophilic substitution or coupling reactions. For example:
- Nucleophilic Attacks : Bulky groups slow SN2 mechanisms, favoring SN1 or radical pathways.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings may require tailored ligands (e.g., Pd(OAc)₂ with SPhos) to accommodate steric constraints.
Computational modeling (e.g., molecular docking) predicts steric clashes and guides reagent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
